Absolute Quantification of Glucosamine in Plasma via Isotope Dilution MS
When used as an internal standard, D-[1-13C]glucosamine enabled the accurate quantification of unlabeled glucosamine in human plasma across a linear range of 50-5000 ng/mL with a recovery rate of >90%, effectively correcting for matrix effects and sample preparation variability that would otherwise compromise accuracy [1].
| Evidence Dimension | Quantitative bioanalytical method performance (Recovery Rate) |
|---|---|
| Target Compound Data | Recovery rate >90% for both D-[1-13C]glucosamine (IS) and glucosamine (analyte) |
| Comparator Or Baseline | Unlabeled glucosamine quantification without an isotopically labeled internal standard (theoretical baseline) |
| Quantified Difference | Achieved >90% recovery and eliminated matrix effects, which cannot be achieved with unlabeled standards due to identical m/z |
| Conditions | HPLC-MS/MS analysis of glucosamine in human plasma; method validated for linearity, accuracy, and precision |
Why This Matters
This data provides direct, quantitative proof of the compound's essential role as an internal standard for reliable, matrix-independent absolute quantification in complex biological matrices.
- [1] César, I. C., et al. (2012). Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation. Biomedical Chromatography, 26(7), 851-856. View Source
